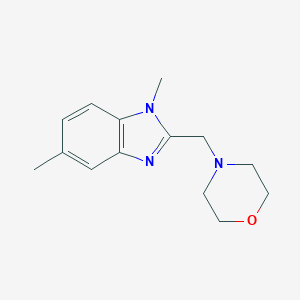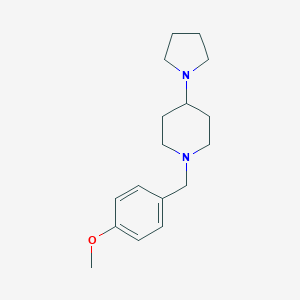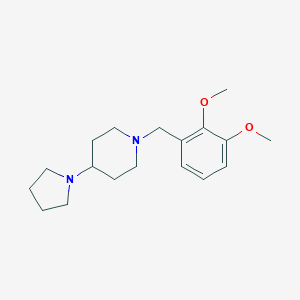![molecular formula C16H26N2O3 B247036 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide, also known as BAM-22, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM-22 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor subtype 4 (M4).
Mecanismo De Acción
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide acts as a positive allosteric modulator of the M4 receptor, which means it binds to a site on the receptor distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. M4 receptors are predominantly expressed in the striatum, a brain region that plays a crucial role in the regulation of movement and reward. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to enhance the activity of M4 receptors in the striatum, leading to an increase in dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, leading to improved cognitive function and reduced symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its specificity for the M4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, more research is needed to fully understand the long-term effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide on the brain and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is the development of more potent and selective M4 PAMs that may have greater therapeutic potential. Another area of interest is the study of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide and its potential for the treatment of neurodegenerative diseases.
Métodos De Síntesis
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethoxyphenylacetic acid with butyl lithium to form the corresponding lithium salt, followed by the reaction with methyl iodide to form the methyl ester. The methyl ester is then reduced with lithium aluminum hydride to form the primary alcohol, which is then converted to the corresponding bromide. The bromide is reacted with N-butyl-N-methylamine to form 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the activity of M4 receptors, which are known to play a crucial role in the regulation of dopamine release in the brain. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease.
Propiedades
Nombre del producto |
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
|---|---|
Fórmula molecular |
C16H26N2O3 |
Peso molecular |
294.39 g/mol |
Nombre IUPAC |
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-8-18(2)9-7-16(19)17-13-10-14(20-3)12-15(11-13)21-4/h10-12H,5-9H2,1-4H3,(H,17,19) |
Clave InChI |
BAEAAVLSUZLUEP-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC |
SMILES canónico |
CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)




